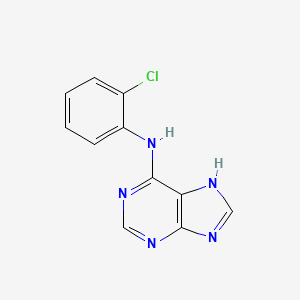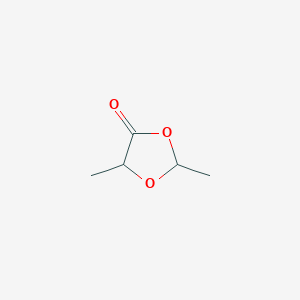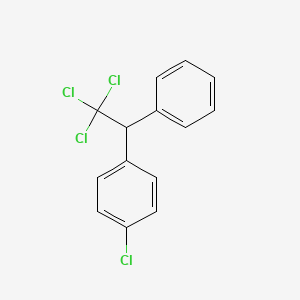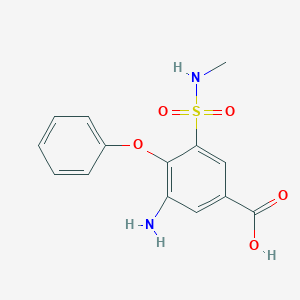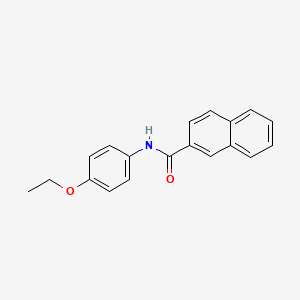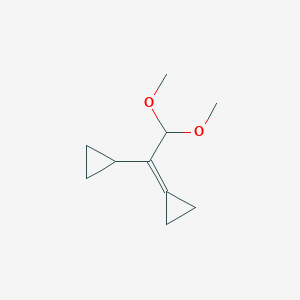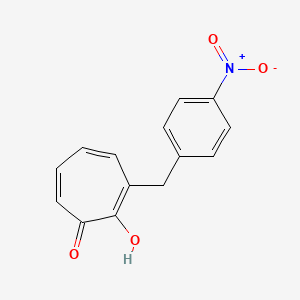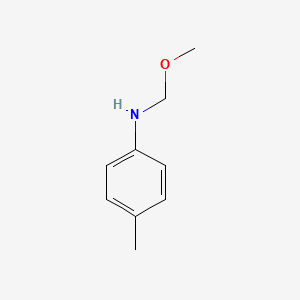
N-(Methoxymethyl)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Methoxymethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the aniline ring, and a methyl group attached to the para position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
N-(Methoxymethyl)-4-methylaniline can be synthesized through several methods. One common approach involves the reaction of 4-methylaniline with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
化学反応の分析
Types of Reactions
N-(Methoxymethyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds.
科学的研究の応用
N-(Methoxymethyl)-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(Methoxymethyl)-4-methylaniline involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring can undergo electrophilic substitution reactions, allowing the compound to interact with different biological and chemical systems.
類似化合物との比較
Similar Compounds
N-(Methoxymethyl)aniline: Lacks the methyl group at the para position.
4-Methylaniline: Lacks the methoxymethyl group.
N-Methylaniline: Lacks both the methoxymethyl and para-methyl groups.
Uniqueness
N-(Methoxymethyl)-4-methylaniline is unique due to the presence of both the methoxymethyl and para-methyl groups, which confer distinct chemical and physical properties. These structural features influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
88919-94-2 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
N-(methoxymethyl)-4-methylaniline |
InChI |
InChI=1S/C9H13NO/c1-8-3-5-9(6-4-8)10-7-11-2/h3-6,10H,7H2,1-2H3 |
InChIキー |
KZDXSQUQFVFDTI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


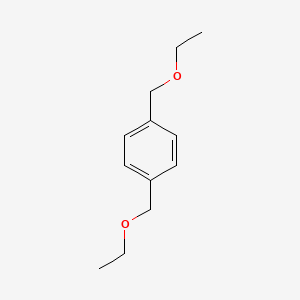

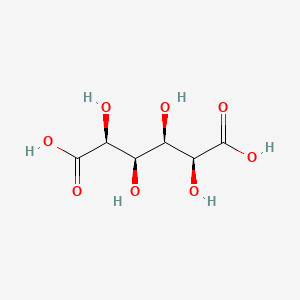
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride](/img/structure/B14144551.png)

